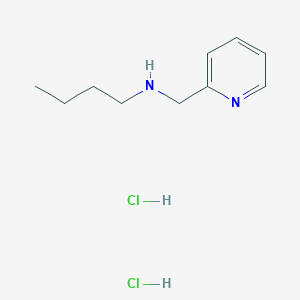

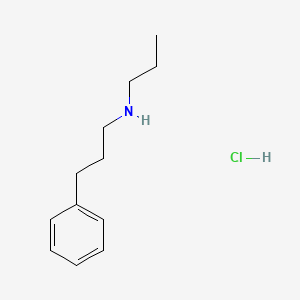

Butyl(pyridin-2-ylmethyl)amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyl(pyridin-2-ylmethyl)amine dihydrochloride, also known as BPMAD, is an organic compound used in scientific research and laboratory experiments. BPMAD is a colorless, odorless, and water-soluble compound that has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Catalysis and Polymerization

Butyl(pyridin-2-ylmethyl)amine dihydrochloride and its derivatives are explored for their roles in catalysis, particularly in polymerization processes. For instance, pyrazolylamine ligands, closely related to butyl(pyridin-2-ylmethyl)amine, have been studied for their ability to catalyze the oligomerization or polymerization of ethylene when activated with aluminum co-catalysts. The reaction outcomes, including the formation of butene, hexene, and polyethylene, were found to be dependent on the choice of co-catalyst and solvent, highlighting the ligand's versatility in polymerization catalysis (Obuah et al., 2014).

Coordination Polymers and Metal Complexes

The compound and its analogs are utilized in constructing coordination polymers and metal complexes, which have applications in materials science and catalysis. For example, the self-assembly of silver salts with flexible unsymmetrical bis(pyridyl) ligands, including derivatives of butyl(pyridin-2-ylmethyl)amine, led to the formation of helical silver(I) coordination polymers. These structures exhibit unique properties such as solid-state luminescent emission, which can be tuned by modifying the ligand structure (Zhang et al., 2013).

Synthesis of Heterocyclic Compounds

This compound derivatives are key intermediates in synthesizing various heterocyclic compounds. These include the preparation of N-(pyrrol-2-yl)amines and their reduction products, which are valuable for synthesizing compounds with potential pharmaceutical applications. The synthesis involves solvent-free condensation and reduction, starting from precursors such as 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, demonstrating the compound's role in facilitating the synthesis of complex organic molecules (Macías et al., 2018).

Ligand Design for Metal Catalysis

Derivatives of this compound are used in designing ligands for metal catalysis. For instance, the exploration of group 10 metal aminopyridinato complexes, synthesized using derivatives of this compound, has shown promising results in catalytic activities such as aryl-Cl activation and hydrosilane polymerization. These complexes display high catalytic efficiency and stability, making them suitable for various industrial applications (Deeken et al., 2006).

Eigenschaften

IUPAC Name |

N-(pyridin-2-ylmethyl)butan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-2-3-7-11-9-10-6-4-5-8-12-10;;/h4-6,8,11H,2-3,7,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYKBTNVVXGZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=N1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B6344059.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

amine hydrochloride](/img/structure/B6344130.png)

amine hydrochloride](/img/structure/B6344153.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)